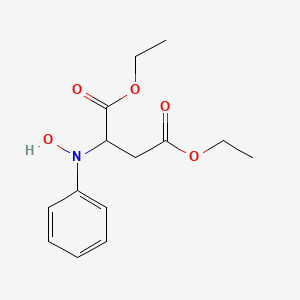
1H-Benzimidazole-2-propanamide, N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-propanamide, N-hydroxy- is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-2-propanamide, N-hydroxy- typically involves the condensation of benzimidazole derivatives with appropriate amides and hydroxylamine. One common method includes the reaction of 1H-benzimidazole-2-carboxylic acid with propanamide in the presence of a dehydrating agent, followed by the introduction of a hydroxyl group using hydroxylamine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole-2-propanamide, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-propanamide, N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Due to its structural similarity to nucleotides, it is being explored for its potential antiviral, antibacterial, and anticancer properties.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-2-propanamide, N-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. It may also interact with DNA or RNA, disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-2-propanamide, N-hydroxy- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxamide: Similar in structure but lacks the hydroxyl group, leading to different chemical reactivity and biological activity.
1H-Benzimidazole-2-thiol: Contains a thiol group instead of a hydroxyl group, which significantly alters its chemical properties and applications.
1H-Benzimidazole-2-yl hydrazones: These compounds have shown combined antiparasitic and antioxidant activity, highlighting the versatility of benzimidazole derivatives
The uniqueness of 1H-Benzimidazole-2-propanamide, N-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
143949-73-9 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C10H11N3O2/c14-10(13-15)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4,15H,5-6H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KZPMSEVHEAMHKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


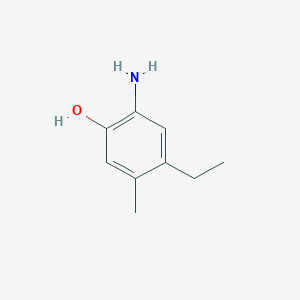
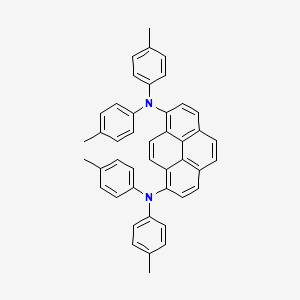

![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
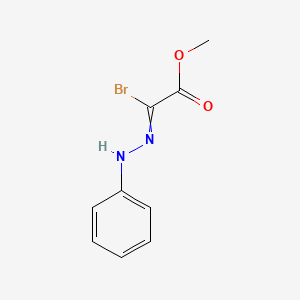
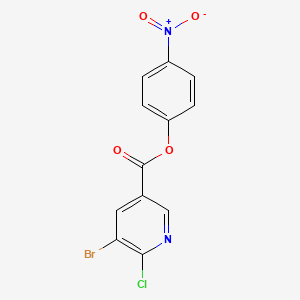
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
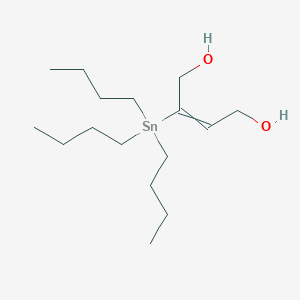
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
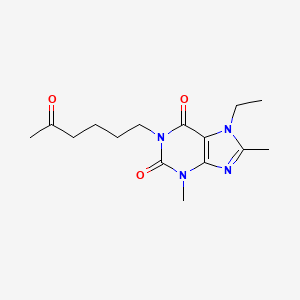
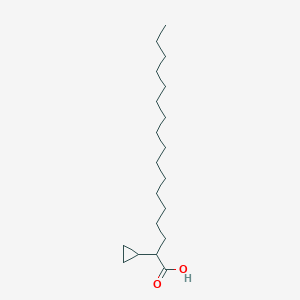
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
